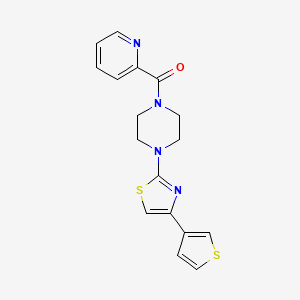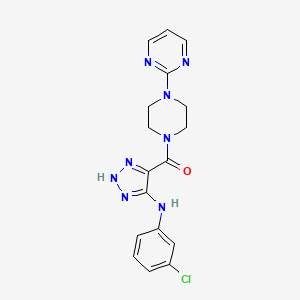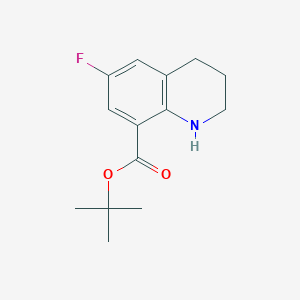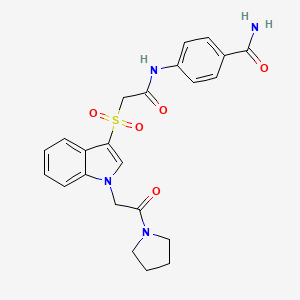![molecular formula C17H22N2S B2425674 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1325305-96-1](/img/structure/B2425674.png)
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirocyclic compound with a thione group and a diazaspiro group. It has a molecular weight of 340.5 g/mol and a melting point of 166-168°C.4]non-3-ene-2-thione.
科学的研究の応用
Tautomeric Forms in Solid State and Solution
Research on compounds structurally related to 3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, such as 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione, reveals insights into tautomeric forms. These compounds exhibit different tautomeric forms in solid state and in solution, a phenomenon suggested to be called desmokatatropy (Enchev et al., 2017).
Synthesis and Structural Units in Organic Chemistry
The synthesis process involving related compounds like 1,5-dioxaspiro[2.4]heptanes, which includes compounds with tert-butyl groups, contributes to the understanding of structural units in biologically active compounds and intermediates in synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).
Conformational Studies of Spiro Compounds
Conformational analyses of spiro compounds, such as 1,7-diazaspiro[4.5]decanes with tert-butyl groups, provide insights into their potential as constrained surrogates in peptide synthesis, offering applications in the development of biomimetic structures (Fernandez et al., 2002).
Potential as Antagonists in Medicinal Chemistry
Compounds like SCH 900822, which includes a diazaspiro[4.5]decane structure with a tert-butyl group, have been studied for their potential as human glucagon receptor antagonists. These findings have implications in medicinal chemistry, particularly in the management of glucose levels and diabetes-related conditions (Demong et al., 2014).
Applications in Treatment of Chemokine-Mediated Diseases
Studies on 3,9-diazaspiro[5.5]undecane derivatives with tert-butyl groups have shown potential applications as CCR8 antagonists, particularly in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
特性
IUPAC Name |
3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-16(2,3)13-8-6-12(7-9-13)14-15(20)19-17(18-14)10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMAYYMKLQVYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2425599.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2425602.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2425603.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
![N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide](/img/structure/B2425605.png)
![3-(3-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425606.png)

![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)